molecular formula C7H6O B1231190 1-Methoxycyclohexa-1,3-dien-5-yne

1-Methoxycyclohexa-1,3-dien-5-yne

Cat. No. B1231190
M. Wt: 106.12 g/mol
InChI Key: WWRBXCYMNIQNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxycyclohexa-1,3-dien-5-yne is a benzyne. It derives from a hydride of a 1,2-didehydrobenzene.

Scientific Research Applications

Catalytic Conversion

  • 1-Methoxycyclohexa-1,3-dienes are actively converted from 1-methoxycyclohexa-1,4-dienes using catalysts like dichloromaleic anhydride, aluminium chloride, and toluene-p-sulphonic acid. This process is significant for facilitating Diels–Alder reactions under mild conditions, as shown by Birch and Dastur (1973) in the Journal of The Chemical Society-perkin Transactions 1 (Birch & Dastur, 1973).

Synthesis of Carbo- and Heterocycles

  • Aguilar et al. (2016) in Chemical Reviews highlighted the extensive use of 1,3-dien-5-ynes as starting materials for synthesizing various carbo- and heterocycles. They emphasized the diversity of compounds accessible through single reactions over these systems, including cycloaromatization processes and syntheses of five-membered rings and other carbocycles (Aguilar et al., 2016).

Diels–Alder Reactions

  • Giles and Roos (1976) demonstrated the addition of 1-methoxycyclohexa-1,3-diene to various benzoquinones, leading to Diels–Alder adducts and the subsequent high-yield conversion into substituted juglone methyl ethers. This process is crucial in the synthesis of naphthoquinones (Giles & Roos, 1976).

Synthesis of Quaternary Carbon Stereocenters

  • Shibata and Tahara (2006) explored the intramolecular [2 + 2 + 2] cycloaddition of 1,4-diene-ynes using a chiral rhodium catalyst, leading to tricyclic compounds with strained bicyclo[2.2.1]heptene skeletons. This method is notable for the formation of quaternary carbon stereocenters in high enantiomeric excess (Shibata & Tahara, 2006).

Novel Iodobenzene Derivatives Formation

  • Matsumoto, Takase, and Ogura (2008) reported the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, using iodine and UV irradiation. This novel reaction pathway offers insights into the creation of structurally complex iodobenzene derivatives (Matsumoto, Takase, & Ogura, 2008).

properties

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C7H6O/c1-8-7-5-3-2-4-6-7/h2-3,5H,1H3

InChI Key

WWRBXCYMNIQNBC-UHFFFAOYSA-N

SMILES

COC1=C=C=CC=C1

Canonical SMILES

COC1=C=C=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxycyclohexa-1,3-dien-5-yne
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1-Methoxycyclohexa-1,3-dien-5-yne
Reactant of Route 3
1-Methoxycyclohexa-1,3-dien-5-yne
Reactant of Route 4
1-Methoxycyclohexa-1,3-dien-5-yne
Reactant of Route 5
1-Methoxycyclohexa-1,3-dien-5-yne

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